molecular formula C13H16O4 B176556 4-(Cyclopentyloxy)-3-methoxybenzoic acid CAS No. 176033-44-6

4-(Cyclopentyloxy)-3-methoxybenzoic acid

Cat. No. B176556
Key on ui cas rn: 176033-44-6
M. Wt: 236.26 g/mol
InChI Key: UDNXKKGEMXXJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06727245B2

Procedure details

A mixture of ethyl 4-cyclopentyloxy-3-methoxybenzoate (1.06 g) and 4N aqueous sodium hydroxide (4 ml) in ethanol (8 ml) and 1,4-dioxane (8 ml) was stirred at 80° C. for 3 hours. Then the mixture was poured into dilute hydrochloric acid and extracted with ethyl acetate. The organic solution was washed with dilute hydrochloric acid and brine, dried over magnesium sulfate and concentrated. The resultant solid was collected and washed with isopropyl ether to give 4-cyclopentyloxy-3-methoxybenzoic acid (730 mg).
Name
ethyl 4-cyclopentyloxy-3-methoxybenzoate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][C:8]=2[O:18][CH3:19])[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Cl>C(O)C.O1CCOCC1>[CH:1]1([O:6][C:7]2[CH:17]=[CH:16][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=2[O:18][CH3:19])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|

Inputs

Step One
Name
ethyl 4-cyclopentyloxy-3-methoxybenzoate
Quantity
1.06 g
Type
reactant
Smiles
C1(CCCC1)OC1=C(C=C(C(=O)OCC)C=C1)OC
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with dilute hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant solid was collected
WASH
Type
WASH
Details
washed with isopropyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCC1)OC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 730 mg
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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